molecular formula C7H6N2O5 B1346779 3,5-Dinitroanisole CAS No. 5327-44-6

3,5-Dinitroanisole

Cat. No.: B1346779
CAS No.: 5327-44-6
M. Wt: 198.13 g/mol
InChI Key: OTMLGCBMOMNGCV-UHFFFAOYSA-N
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Description

3,5-Dinitroanisole is an organic compound with the molecular formula C7H6N2O5. It is characterized by the presence of two nitro groups (-NO2) and a methoxy group (-OCH3) attached to a benzene ring. This compound is known for its applications in various fields, including its use as an intermediate in the synthesis of dyes, pharmaceuticals, and explosives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dinitroanisole can be synthesized through the nitration of anisole. The process involves the reaction of anisole with a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors. The process begins with the addition of anisole to a nitrating mixture under controlled temperature conditions. The reaction mixture is then stirred and maintained at a specific temperature to achieve the desired product. After the reaction is complete, the mixture is neutralized, and the product is isolated through filtration and purification steps .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dinitroanisole, also known as 1-methoxy-3,5-dinitrobenzene, is a chemical compound with the molecular formula C7H6N2O5C_7H_6N_2O_5 . It is a dinitro derivative of anisole and has various applications, particularly in energetic materials and chemical research .

Synthesis and Energetic Material Applications

3,5-Dinitro-1H-1,2,4-triazole salts, which include this compound as a building block, have been synthesized and thoroughly characterized . These salts often exhibit high thermal stability and low sensitivity to shock and friction . Salts containing nitrogen-rich cations like ammonium, guanidinium, aminoguanidinium, and aminotetrazolium are energetic and hold promise for energetic material applications . Salts with alkali, alkaline earth metals, and silver cations display colored emissions upon combustion, whereas salts with large organic cations like PPh4+PPh_4^+ and (Ph3P)2N+(Ph_3P)_2N^+ are highly insensitive and easily crystallized .

Chemical Research

This compound is utilized in chemical research, particularly in photochemistry and reaction mechanism studies. For example, it has been used in the analysis of alkaline photohydrolysis in aqueous micellar solutions .

Antifungal Research

Mechanism of Action

The mechanism of action of 3,5-Dinitroanisole involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including cytotoxicity and antimicrobial activity. The exact pathways and molecular targets involved in these effects are still under investigation .

Comparison with Similar Compounds

Uniqueness of 3,5-Dinitroanisole: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Its applications in various fields, including its use as an intermediate in the synthesis of dyes, pharmaceuticals, and explosives, highlight its versatility and importance in scientific research and industrial applications .

Biological Activity

3,5-Dinitroanisole (3,5-DNA) is a nitroaromatic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, cellular effects, and implications in various biological contexts, supported by data tables and relevant case studies.

Target Interactions
3,5-DNA interacts with various cellular components, affecting multiple biochemical pathways. Nitro compounds like 3,5-DNA are known to undergo reduction reactions, particularly with hydrogen peroxide and electron donors, leading to the formation of 3,5-dinitrobenzoic acid. This reduction process can generate radical anions that influence cellular function and viability.

Biochemical Pathways
The compound has been shown to inhibit cancer cell growth in vitro and in vivo. Its mechanism involves binding to ribosomes and disrupting protein synthesis, which is critical for cell proliferation. Additionally, 3,5-DNA affects ABC transporters and several signal transduction pathways, thereby altering normal cellular processes.

Cellular Effects

Inhibition of Cancer Cell Growth
Research indicates that 3,5-DNA exhibits significant anticancer properties. In laboratory settings, it has been observed to inhibit the growth of various cancer cell lines by interfering with protein synthesis and cellular metabolism. The compound's efficacy is influenced by environmental factors such as the presence of hydrogen peroxide.

Genotoxicity Studies
Genotoxicity assessments reveal that 3,5-DNA can induce mutations in bacterial strains such as Salmonella typhimurium. Studies have shown that it is mutagenic at specific concentrations without metabolic activation, indicating its potential risk as a genotoxic agent .

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of derivatives from 3,5-dinitrobenzoic acid related to 3,5-DNA. Among the tested compounds, ethyl 3,5-dinitrobenzoate demonstrated potent antifungal activity against Candida albicans (MIC = 125 µg/mL) and other strains. This suggests that modifications of the parent compound could enhance its biological activity against fungal pathogens .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted on 2,4-dinitroanisole (DNAN), a related compound. This study highlighted the metabolic transformation of DNAN under aerobic conditions by specific Bacillus strains. The findings indicated that DNAN could be biotransformed into less toxic metabolites, which may also apply to 3,5-DNA due to structural similarities .

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell growth
AntifungalEffective against Candida species
GenotoxicityInduces mutations in bacterial strains

Table 2: Genotoxicity Results for 3,5-Dinitroaniline (analogous compound)

Test SystemConcentration Tested (µg/plate)Result without ActivationResult with Activation
Salmonella typhimurium TA980 - 40PositivePositive
Salmonella typhimurium TA1000 - 40PositivePositive

Q & A

Q. Basic: What are the established synthetic routes for 3,5-dinitroanisole, and how do reaction conditions influence yield and purity?

Answer:
3,5-DNAns is commonly synthesized via nitration and methoxylation of precursor aromatic compounds. A well-documented method involves reacting 1,3,5-trinitrobenzene with sodium methoxide in anhydrous methanol under controlled temperature (30–50°C) to replace a nitro group with a methoxy group . Key variables affecting yield include:

  • Stoichiometry : Excess sodium methoxide (>3 eq.) improves substitution efficiency.
  • Solvent purity : Anhydrous methanol minimizes hydrolysis side reactions.
  • Temperature : Elevated temperatures (>60°C) risk decomposition, reducing purity.
    Alternative routes include direct nitration of anisole derivatives, but regioselectivity challenges may arise due to competing meta/para nitration .

Q. Basic: How do the explosive properties of 3,5-DNAns compare to TNT, and what structural factors contribute to its lower sensitivity?

Answer:
3,5-DNAns is less powerful than TNT (detonation velocity ~6,000 m/s vs. TNT’s 6,940 m/s) and exhibits lower impact sensitivity (e.g., higher drop-weight test thresholds) . Contributing factors include:

  • Electron-withdrawing groups : The methoxy group reduces aromatic ring electron density, stabilizing the molecule against initiation.
  • Crystal packing : Lower density (1.558 g/cm³ at 20°C) compared to TNT (1.65 g/cm³) may reduce shockwave propagation efficiency .

Q. Advanced: How can researchers design experiments to resolve contradictions in reported thermal stability data for 3,5-DNAns?

Answer:
Discrepancies in decomposition temperatures (e.g., 105°C vs. 120°C in literature) may stem from impurities or measurement techniques. A robust experimental design should include:

  • Differential Scanning Calorimetry (DSC) : Quantify onset temperature and enthalpy changes under inert vs. oxidative atmospheres.
  • Thermogravimetric Analysis (TGA) : Correlate mass loss with temperature ramps (e.g., 5°C/min).
  • Purity validation : Use HPLC with UV detection (λ = 254 nm) to confirm analyte homogeneity .
    Controlled humidity conditions are critical, as hygroscopicity may alter decomposition pathways .

Q. Advanced: What analytical methods are optimal for detecting 3,5-DNAns in environmental matrices, and how can cross-reactivity with structural analogs be minimized?

Answer:
For environmental samples (water, soil), use:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ a C18 column with a methanol/water gradient (60:40 → 90:10) and monitor transitions for m/z 198 → 152 (quantifier) and 198 → 122 (qualifier) .
  • Solid-Phase Extraction (SPE) : Cleanup with hydrophilic-lipophilic balance (HLB) cartridges reduces matrix interference.
    Cross-reactivity with 2,4-dinitroanisole (DNAN) can be mitigated via chromatographic separation (e.g., adjusted retention times) and selective ion monitoring .

Q. Advanced: What computational models predict the phase behavior of 3,5-DNAns under high pressure, and how do these align with experimental observations?

Answer:
Density Functional Theory (DFT) simulations (e.g., using VASP or Gaussian) can model pressure-induced phase transitions. Key parameters include:

  • Lattice constants : Compare simulated vs. experimental XRD data (e.g., monoclinic to orthorhombic transitions at ~5 GPa) .
  • Raman spectroscopy : Validate predicted vibrational mode shifts (e.g., nitro-group symmetric stretching at 1,350 cm⁻¹) under hydrostatic pressure .
    Discrepancies often arise from neglecting temperature-pressure coupling; hybrid MD-DFT approaches improve accuracy .

Q. Basic: What are the primary degradation pathways of 3,5-DNAns in aqueous environments, and which intermediates pose ecological risks?

Answer:
Photolysis and hydrolysis dominate degradation:

  • Photolysis : UV exposure (λ = 300–400 nm) cleaves the methoxy group, yielding 3,5-dinitrophenol (toxic to aquatic organisms) .
  • Hydrolysis : Alkaline conditions (pH >9) promote nitro-group reduction to amines, forming 3-amino-5-nitroanisole (persistent in anaerobic sediments) .
    Ecotoxicity assays (e.g., Daphnia magna LC50) are recommended for intermediate risk assessment .

Q. Advanced: How can researchers optimize calorimetric methods to quantify 3,5-DNAns energetics in binary explosive formulations?

Answer:
For formulations with HMX or RDX:

  • Microscale Combustion Calorimetry (MCC) : Measure heat release rate (HRR) and total heat of combustion (ΔHc) at 1–2 mg samples.
  • Adiabatic Bomb Calorimetry : Compare experimental ΔHf (enthalpy of formation) with CHEETAH or EXPLO5 simulations .
    Correct for binder interactions (e.g., wax or polymer matrices) by subtracting baseline calorimetric profiles .

Properties

IUPAC Name

1-methoxy-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMLGCBMOMNGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063778
Record name Benzene, 1-methoxy-3,5-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5327-44-6
Record name 1-Methoxy-3,5-dinitrobenzene
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Record name Benzene, 1-methoxy-3,5-dinitro-
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Record name 3,5-Dinitroanisole
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Record name Benzene, 1-methoxy-3,5-dinitro-
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Record name Benzene, 1-methoxy-3,5-dinitro-
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Record name 3,5-Dinitroanisole
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Synthesis routes and methods

Procedure details

Sodium (575 mg, 25 mmol) was dissolved in absolute methanol (100 ml). 1,3,5-Trinitrobenzene (4.26 g, 20 mmol) was then added and the solution was stirred overnight. After evaporation of the solvent, water was added and the precipitate was filtered off, washed with water and dried. The material was used without purification in the next step. Yield: 3.4 g (86%).
Quantity
575 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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